1,2,4-Butanetriol

概要

説明

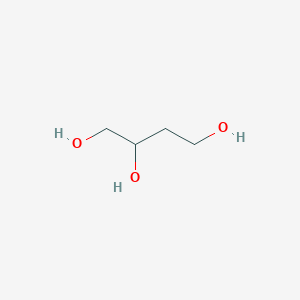

1,2,4-Butanetriol is a clear or slightly yellow, odorless, hygroscopic, flammable, viscous liquid. It is an alcohol with three hydrophilic alcoholic hydroxyl groups. This compound is similar to glycerol and erythritol and is chiral, with two possible enantiomers . It is used in the manufacture of butanetriol trinitrate, an important military propellant, and as a precursor for cholesterol-lowering drugs .

準備方法

1,2,4-Butanetriol can be synthesized through several methods:

Hydroformylation of Glycidol: This method involves the hydroformylation of glycidol followed by the reduction of the product.

Reduction of Esterified Malic Acid: Sodium borohydride is used to reduce esterified malic acid.

Catalytic Hydrogenation of Malic Acid: This method uses a copper-containing catalyst to hydrogenate malic esters at temperatures ranging from 130°C to 190°C under hydrogen partial pressures of 100 to 300 bar.

Biotechnological Synthesis: Genetically engineered Escherichia coli and Pseudomonas fragi bacteria are used for the biotechnological synthesis of this compound

化学反応の分析

1,2,4-Butanetriol undergoes various chemical reactions:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Hydrogenation: Catalytic hydrogenation of malic acid is another method to produce this compound.

科学的研究の応用

Production Methods

1,2,4-Butanetriol can be synthesized through several methods:

- Chemical Synthesis : Traditionally produced from petroleum-based feedstocks using sodium borohydride to reduce malic acid. However, this method generates harmful byproducts like borate salts .

- Biotechnological Approaches : Recent advancements have focused on sustainable production methods using engineered microorganisms. For instance, researchers at Kobe University developed a method utilizing genetically modified yeast to ferment xylose derived from rice straw into this compound . This approach not only reduces environmental impact but also enhances yield efficiency.

- Biosynthetic Pathways : Studies have explored biosynthetic routes from substrates like d-arabinose and glucose. A notable method involves constructing a synthetic pathway that enables the production of BT from malate through a series of enzymatic reactions .

Pharmaceutical Applications

This compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds:

- Drug Synthesis : It is utilized in creating antiviral medications and cholesterol-lowering drugs . Additionally, its biocompatibility makes it suitable for drug delivery systems where stability and interaction with active pharmaceutical ingredients are critical.

- Energetic Materials : BT is important in producing energetic plasticizers such as this compound trinitrate (BTTN), which is used in military and industrial explosives. This application highlights its role in both civilian and defense sectors .

Material Science Applications

In materials science, this compound is employed to enhance the properties of various materials:

- Plasticizers : It is used to produce plasticizers that improve flexibility and durability in polymers. Its incorporation into polyurethanes and other polymeric materials significantly enhances their mechanical properties.

- Resins : The compound is also utilized in resin formulations where it contributes to improved thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the efficacy and potential of this compound in various applications:

作用機序

The mechanism of action of 1,2,4-butanetriol involves its conversion into various derivatives that exert specific effects. For example, its conversion into butanetriol trinitrate involves the formation of a highly energetic compound used as a propellant . The molecular targets and pathways involved in its action depend on the specific derivative being studied.

類似化合物との比較

1,2,4-Butanetriol is similar to glycerol and erythritol, both of which are alcohols with multiple hydroxyl groups . this compound is unique due to its specific structure and the presence of three hydroxyl groups at different positions on the butane chain. This structural uniqueness allows it to be used in specific applications such as the synthesis of butanetriol trinitrate and cholesterol-lowering drugs .

Similar Compounds

Glycerol: A trihydroxy alcohol used in various industrial and pharmaceutical applications.

Erythritol: A sugar alcohol used as a low-calorie sweetener.

1,3,4-Butanetriol: Another isomer of butanetriol with different hydroxyl group positions.

生物活性

1,2,4-Butanetriol (BT) is a triol compound that has garnered attention for its potential applications in pharmaceuticals, plastics, and as an energetic material. Its biological activity is primarily linked to its role as a precursor in the synthesis of various chemical compounds, including drugs and plasticizers. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, and applications.

Synthesis and Metabolic Pathways

This compound can be synthesized via various biological routes. Recent studies have demonstrated the production of BT from xylose using engineered strains of Saccharomyces cerevisiae and Escherichia coli. The metabolic pathway involves several enzymatic reactions:

- Xylose Dehydrogenase : Converts xylose to xylonate.

- Xylonate Dehydratase : Dehydrates xylonate to form 2-ketoacid.

- 2-Ketoacid Decarboxylase : Decarboxylates the ketoacid to form butanetriol.

- Alcohol Dehydrogenase : Reduces the aldehyde intermediate to butanetriol.

The optimization of these pathways has led to increased yields of BT. For instance, engineered E. coli strains have been reported to achieve production levels of up to 0.87 g/L BT after 48 hours of fermentation .

| Organism | Pathway Description | Yield (g/L) |

|---|---|---|

| Saccharomyces cerevisiae | Engineered for xylose metabolism | 0.31 |

| Escherichia coli | Co-expressing full biosynthesis pathway | 0.87 |

Biological Activity and Applications

This compound exhibits several biological activities that make it valuable in various fields:

Pharmaceuticals :

- BT serves as a synthetic intermediate for drugs and agricultural chemicals. Its derivatives are used in the synthesis of 3-hydroxytetrahydrofuran and 3-hydroxypyrrolidine .

Plasticizers :

- It is utilized in producing energetic plasticizers such as this compound trinitrate (BTTN), which is used in propellant formulations .

Biocatalysis :

- The enzymatic pathways for BT production highlight its potential for biotechnological applications. Studies have shown that metabolic engineering can significantly enhance BT yields from renewable resources like lignocellulosic biomass .

Case Studies

- Production Optimization in Saccharomyces cerevisiae :

- Biosynthesis from d-Arabinose :

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,4-butanetriol, and how do their environmental impacts compare?

- Methodological Answer : The traditional synthesis involves reducing esterified malic acid using NaBH₄, yielding ~75–82% but generating borate salts as byproducts, which pose environmental and cost challenges . Biological pathways using engineered E. coli or D-xylose as a substrate offer greener alternatives, though yields and pathway efficiency require optimization . Comparative life-cycle analysis (LCA) is recommended to quantify environmental trade-offs between chemical and biological methods.

Q. How can this compound be quantified in complex mixtures, such as biodiesel or biological extracts?

- Methodological Answer : Gas chromatography (GC) with pyridine-based standards, such as ASTM D6584 or EN 14105 protocols, is widely used. For example, solutions containing 80–1000 µg/mL of (S)-(-)-1,2,4-butanetriol in pyridine serve as internal standards for glycerol and triglyceride analysis in biodiesel . Mass spectrometry (MS) coupled with GC enhances sensitivity for trace detection in biological samples .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic, flammable, and a mild eye/skin irritant (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use inert atmospheres (e.g., nitrogen) to prevent moisture absorption, store in glass containers with fused cones, and employ fume hoods for pyridine-containing solutions .

Advanced Research Questions

Q. How can metabolic bottlenecks in heterologous this compound biosynthesis pathways be resolved?

- Methodological Answer : Engineered E. coli pathways often face redox imbalance due to competing NADPH/NADH demands. Modular pathway optimization, including overexpression of malate dehydrogenase (MDH) and deletion of competing enzymes (e.g., lactate dehydrogenase), improved yields in glucose-fed systems . Flux balance analysis (FBA) and CRISPRi-mediated gene silencing are effective for identifying and mitigating bottlenecks .

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies arise from variations in substrate purity, catalytic conditions (e.g., NaBH₄ activity), or analytical calibration. Rigorous statistical validation (e.g., ANOVA for batch comparisons) and standardized reporting of reaction parameters (temperature, pH, catalyst loading) are essential. For example, malate ester reduction yields vary by 7% due to esterification efficiency versus biological routes .

Q. How does stereochemistry influence this compound’s reactivity and applications?

- Methodological Answer : Enantiomers like (R)-(+)- and (S)-(-)-1,2,4-butanetriol exhibit distinct reactivities in chiral synthesis. For instance, (S)-(-)-isomer is a precursor for cholesterol-lowering drugs (e.g., Zetia), requiring enantioselective GC or HPLC with chiral columns (e.g., β-cyclodextrin phases) for analysis . Kinetic resolution using lipases or asymmetric hydrogenation can enhance enantiomeric excess (ee) .

Q. What thermodynamic and kinetic factors govern this compound’s acetalization reactions?

- Methodological Answer : Acetal formation is exothermic (ΔH < 0) but limited by steric hindrance from the triol structure. Pseudo-first-order kinetics models show reaction rates depend on catalyst type (e.g., p-toluenesulfonic acid vs. zeolites) and solvent polarity. In-situ FTIR or NMR monitors intermediate formation .

Q. Why is this compound trinitrate (BTTN) preferred over nitroglycerin in propellants, and how can its stability be enhanced?

特性

IUPAC Name |

butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVVRQIIOZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044416 | |

| Record name | 1,2,4-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid, miscible in water; [MSDSonline] | |

| Record name | 1,2,4-Butanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3068-00-6 | |

| Record name | 1,2,4-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Butanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyerythritol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Butanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BUTANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK798C370H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。